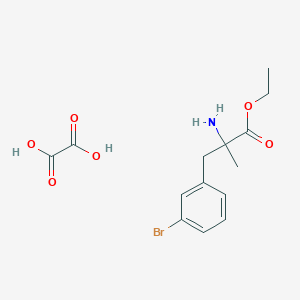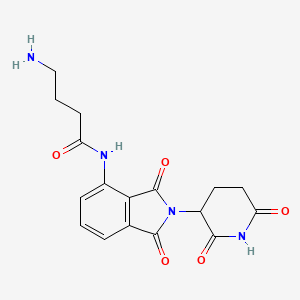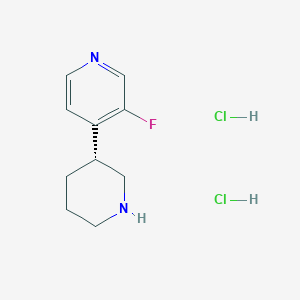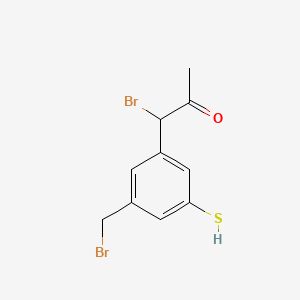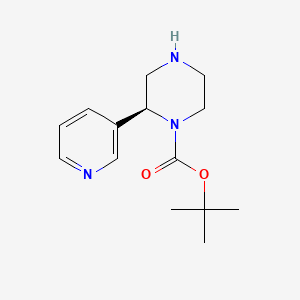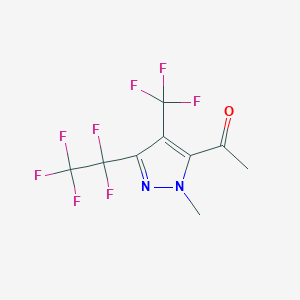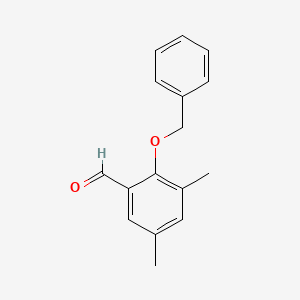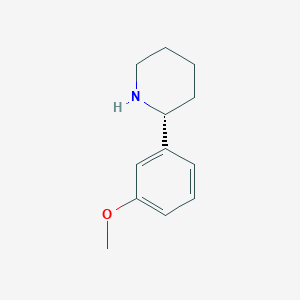
(R)-2-(3-methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-methoxyphenyl)piperidine: is a chiral compound with a piperidine ring substituted at the second position by a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(3-methoxyphenyl)piperidine.
Industrial Production Methods: Industrial production methods for ®-2-(3-methoxyphenyl)piperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ®-2-(3-methoxyphenyl)piperidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: ®-2-(3-methoxyphenyl)piperidine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- ®-3-(3-methoxyphenyl)piperidine
- (S)-2-(3-methoxyphenyl)piperidine
- ®-2-(4-methoxyphenyl)piperidine
Uniqueness:
- Chirality: The ®-enantiomer of 2-(3-methoxyphenyl)piperidine may exhibit different biological activities compared to its (S)-enantiomer.
- Substitution Pattern: The position of the methoxy group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
This detailed article provides a comprehensive overview of ®-2-(3-methoxyphenyl)piperidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(2R)-2-(3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m1/s1 |
Clave InChI |
ZGWPCADYBFMCJT-GFCCVEGCSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H]2CCCCN2 |
SMILES canónico |
COC1=CC=CC(=C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


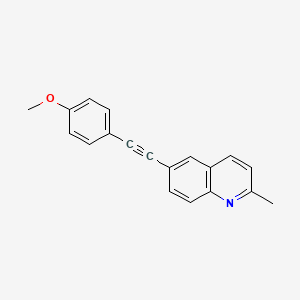
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
